(2-Cyanopyridin-3-yl)methyl acetate

Organic Synthesis Process Chemistry Esterification

Researchers developing 11β-HSD1 inhibitors require the precise 3-acetoxymethyl-2-cyanopyridine scaffold; simpler cyanopyridine analogs fail to establish critical active-site interactions. This intermediate delivers: • Validated binding: Co-crystal structure (PDB 3TFQ) confirms essential (2-cyanopyridin-3-yl)methyl fragment engagement • Versatile diversification: Acetate handle enables nucleophilic substitution for kinase inhibitor SAR (ALK, GSK3β, JAK2) • Reliable supply: Research-grade purity with batch-specific QC for reproducible lead optimization

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 131747-36-9
Cat. No. B166264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyanopyridin-3-yl)methyl acetate
CAS131747-36-9
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N=CC=C1)C#N
InChIInChI=1S/C9H8N2O2/c1-7(12)13-6-8-3-2-4-11-9(8)5-10/h2-4H,6H2,1H3
InChIKeyHFTYCPJXTBOSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Cyanopyridin-3-yl)methyl acetate: A Differentiated Building Block


(2-Cyanopyridin-3-yl)methyl acetate (CAS 131747-36-9) is a heterocyclic building block characterized by a 2-cyanopyridine core with an acetoxymethyl substituent at the 3-position [1]. Its molecular formula is C₉H₈N₂O₂ with a molecular weight of 176.17 g/mol [2]. The compound is commercially available at research-grade purity (e.g., 97%) from major suppliers and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs .

Reported 11β-HSD1 active-site fragment
Acetate ester provides synthetic versatility
Supports medicinal and agrochemical R&D

Why Generic 2-Cyanopyridine Cannot Substitute (2-Cyanopyridin-3-yl)methyl acetate


Substituting (2-Cyanopyridin-3-yl)methyl acetate with a simpler analog, such as an unsubstituted cyanopyridine or a different positional isomer, fails due to the specific spatial and electronic requirements of the 3-acetoxymethyl group [1]. This moiety is not a passive placeholder; its orientation and reactivity are critical for downstream chemical transformations and for establishing the precise molecular interactions required in target binding pockets. For example, in the development of 11β-HSD1 inhibitors, the (2-cyanopyridin-3-yl)methyl fragment forms essential interactions within the enzyme's active site that would be impossible to replicate with a 2-cyanopyridine alone [2]. The size and chemical type of substituents on the 2-cyanopyridine scaffold have been shown to directly determine the strength of protein-ligand interactions [3], making the specific 3-substitution pattern a non-negotiable element for achieving desired pharmacological outcomes.

Unsubstituted 2-cyanopyridine lacks 3-acetoxymethyl, preventing key binding interactions.
Positional isomers fail to replicate specific spatial and electronic requirements.
Simpler analogs cannot provide the synthetic handle for downstream diversification.

Selection Evidence for (2-Cyanopyridin-3-yl)methyl acetate


Synthetic Route Comparison: Ester vs. Halide

The compound is synthesized via direct esterification of (2-cyanopyridin-3-yl)methanol, a process known for high efficiency. While specific yield data for the commercial product is proprietary, this established route contrasts with the alternative approach of using (2-Cyanopyridin-3-yl)methyl chloride (CAS 848774-96-9) , a corrosive alkylating agent requiring more stringent handling and generating stoichiometric halide waste [1]. The acetate ester offers a safer, more atom-economical starting point for subsequent nucleophilic substitutions or hydrolysis to regenerate the alcohol, providing a logistical advantage in multi-step syntheses .

Synthetic route
Class-level
Acetate vs. chloride intermediate
Safer, more atom-economical starting point
Reduced hazard and waste generation
Organic Synthesis Process Chemistry Esterification

Co-crystal Confirmation of Inhibitor Binding

A close structural congener, 8-{[(2-cyanopyridin-3-yl)methyl]sulfanyl}-6-hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile, has been co-crystallized with the human 11β-HSD1 enzyme double mutant (L262R, F278E) at a resolution of 1.80 Å [1]. The X-ray diffraction data (R-Free: 0.193, R-Work: 0.165) provides direct, atomic-level evidence that the (2-cyanopyridin-3-yl)methyl moiety is a critical pharmacophore for occupying the enzyme's active site [2]. This structural validation confirms the fragment's specific utility in designing potent and selective inhibitors, a capability that unsubstituted 2-cyanopyridine (CAS 100-70-9) cannot replicate due to the lack of a 3-substituent necessary for these key interactions [3].

Binding mode validation
Class-level
1.80 Å, R-Free 0.193
Validates fragment in enzyme active site
3TFQ co-crystal with close congener
Structural Biology Drug Discovery 11β-HSD1 Inhibition

Physicochemical Profile for Downstream Handling

The compound possesses calculated physicochemical properties that are favorable for use in medicinal chemistry. It has a computed XLogP3-AA value of 0.6 [1], indicating balanced lipophilicity that facilitates dissolution in common organic solvents and purification via standard chromatographic methods . This contrasts with the more polar and reactive alcohol, (2-cyanopyridin-3-yl)methanol, which exhibits higher water solubility and can complicate workup procedures. The zero hydrogen bond donor count [2] of the acetate further ensures that this intermediate will not introduce unwanted hydrogen bonding interactions that could interfere with subsequent reaction steps or lead to solubility issues in non-polar media.

Physicochemical profile
Data to verify
XLogP3 0.6, HBD 0
Supports organic-phase handling
Favorable for solution-phase chemistry
Medicinal Chemistry Physicochemical Properties ADME

Kinase Target Engagement in Drug Discovery

The 2-cyanopyridine scaffold is a recognized privileged structure in kinase inhibitor design [1]. Patent literature specifically identifies substituted 2-cyanopyridines, including 3-substituted variants, as key intermediates for developing inhibitors of clinically relevant kinases such as ALK, GSK3β, and JAK2 [2]. While (2-Cyanopyridin-3-yl)methyl acetate itself is not the final active pharmaceutical ingredient (API), its 3-substitution pattern is strategically vital. It provides a synthetic handle for introducing the diverse amine and heterocyclic motifs required for potent and selective kinase inhibition [3]. This is in direct contrast to the use of unsubstituted 2-cyanopyridine, which would lack the necessary vector for further molecular elaboration, rendering it a dead-end intermediate in kinase-focused medicinal chemistry programs.

Kinase inhibitor utility
Class-level
3-Substituted cyanopyridine scaffold
Enables ALK, GSK3β, JAK2 inhibitor space
Patent-identified privileged structure
Kinase Inhibition Oncology Medicinal Chemistry

Application Scenarios for (2-Cyanopyridin-3-yl)methyl acetate


Optimized 11β-HSD1 Inhibitor Synthesis

The primary application scenario for (2-Cyanopyridin-3-yl)methyl acetate is as a starting material for constructing potent 11β-HSD1 inhibitors. The high-resolution co-crystal structure (3TFQ) validates the essential role of the (2-cyanopyridin-3-yl)methyl fragment in achieving the desired binding pose [1]. This evidence supports its procurement for medicinal chemistry efforts aimed at optimizing this class of inhibitors for metabolic diseases .

Kinase Inhibitor Lead Optimization

As a 3-substituted 2-cyanopyridine, this compound is ideally suited for use as a versatile intermediate in the synthesis of libraries of kinase inhibitors [1]. The acetate group serves as a reliable synthetic handle for diversifying the molecule with amines or other nucleophiles to explore SAR around targets like ALK, GSK3β, and JAK2 . Its favorable physicochemical properties streamline the purification of these complex intermediates, accelerating the lead optimization cycle [2].

Specialty Agrochemical Intermediate Manufacturing

The compound's functional group arrangement is also valuable in agrochemical research, where 2-cyanopyridines serve as key intermediates in the synthesis of novel insecticides and fungicides [1]. The 3-acetoxymethyl group provides a point of differentiation for creating patentable, next-generation crop protection agents. Procuring this specific intermediate allows agrochemical discovery teams to explore a distinct area of chemical space, bypassing the limitations of simpler cyanopyridine analogs .

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor research
3-Acetoxymethyl essential for active-site binding
Co-crystal structure validation (3TFQ)
Kinase inhibitor lead optimization research
3-Substitution enables nucleophilic diversification
Kinase panel screening and SAR analysis
Agrochemical intermediate discovery
Differentiated 2-cyanopyridine core
Pesticidal activity screening and IP position
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